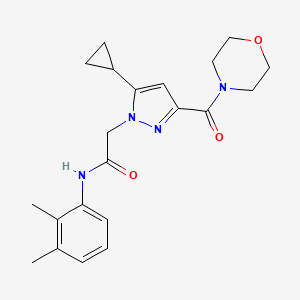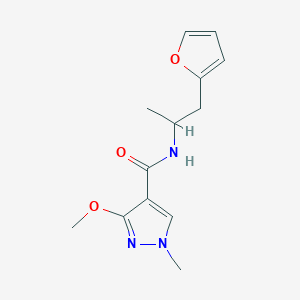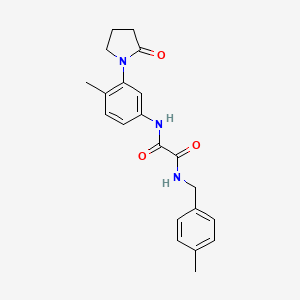
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, commonly known as MOBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOBA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
1. Intermediate in Quinolone Antibacterials Synthesis
The use of similar compounds as intermediates in the preparation of quinolone antibacterials is highlighted. These compounds, including those like N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, serve as useful intermediates (C7 side chains) for quinolone antibacterials (Schroeder et al., 1992).
2. Role in Neural Systems and Drug Abuse
Research on the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse indicates that similar compounds can have significant implications in neural systems and potentially in the field of drug abuse (Piccoli et al., 2012).
3. Application in Photoluminescent Materials
The synthesis and study of zirconium complexes with ligands similar to N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide are used in the development of photoluminescent materials. These materials exhibit long emission lifetimes and are investigated for potential applications in light-emitting devices (Zhang et al., 2018).
4. Potential in Parkinson's Disease Therapies
Research on mangiferin's protective effect against toxicity in N2A cells suggests that similar compounds could be useful in therapies for degenerative diseases like Parkinson's disease, where oxidative stress plays a crucial role (Amazzal et al., 2007).
5. Enhancing Solar Cell Performance
Similar compounds have been investigated for their role in enhancing the performance of dye-sensitized solar cells. They help in overcoming deficiencies in absorption, suppress charge recombination, and prolong electron lifetime (Wei et al., 2015).
6. Corrosion Inhibition
Research indicates that similar compounds are effective corrosion inhibitors for carbon steel in acidic environments. Their efficiency varies based on their chemical structure (Hegazy et al., 2012).
properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-8-16(9-6-14)13-22-20(26)21(27)23-17-10-7-15(2)18(12-17)24-11-3-4-19(24)25/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVOSHMHDYVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(4-methylbenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

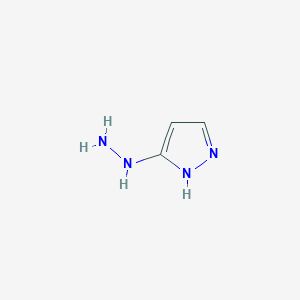
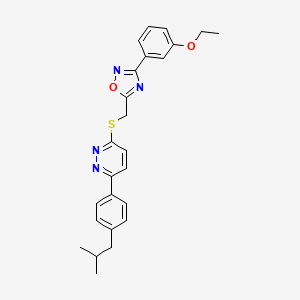

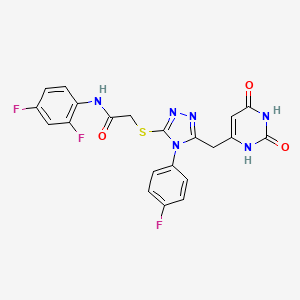
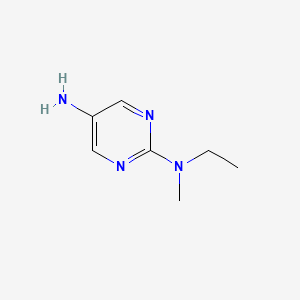
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)
![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)
![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)
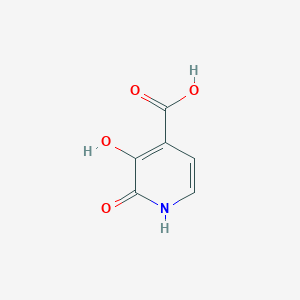
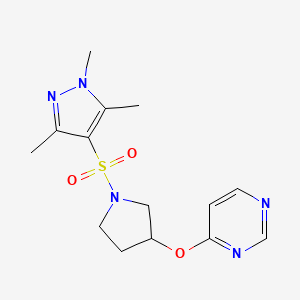
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)
![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
